molecular formula C19H23Cl2NO B5997317 N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine

N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine

Cat. No.: B5997317
M. Wt: 352.3 g/mol
InChI Key: GJRPTEZZYDDVJF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO/c1-14(3-4-15-5-9-18(23-2)10-6-15)22-12-11-16-7-8-17(20)13-19(16)21/h5-10,13-14,22H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRPTEZZYDDVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine typically involves multi-step organic reactions. One common method includes the alkylation of 2,4-dichlorophenyl ethylamine with 4-methoxyphenyl-2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 3-Methoxyphenylboronic acid
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

N-[2-(2,4-dichlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine is unique due to its specific substitution pattern on the phenyl rings and the presence of both dichloro and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

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